molecular formula C25H19FN4O3 B5109231 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5109231
M. Wt: 442.4 g/mol
InChI Key: CNMGQWAXRZESAT-UHFFFAOYSA-N
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Description

The compound 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heteroaromatic molecule featuring a pyrazolo-pyrido-pyrimidinone core. Key structural attributes include:

  • Position 2: An ethyl group, influencing steric and hydrophobic properties.
  • Position 3: A 4-fluorophenyl moiety, enhancing electronic effects and binding specificity.

Properties

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3/c1-2-19-23(15-3-5-16(26)6-4-15)24-27-14-18-20(30(24)28-19)9-10-29(25(18)31)17-7-8-21-22(13-17)33-12-11-32-21/h3-10,13-14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGQWAXRZESAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The benzodioxin group in the target compound may enhance binding to aromatic biological targets compared to alkyl chains (e.g., butyl in ) or polar groups (e.g., -OH in ). Fluorine at position 3 (4-fluorophenyl) likely improves metabolic stability and target affinity vs. non-fluorinated analogs .

CF₃Ph in ) is critical for efficacy.

Synthetic Routes :

  • The target compound may share synthetic pathways with analogs in , which utilize hydroxylamine/methoxyamine reactions with pyrimidin-6-carboxylates.

Research Findings and Limitations

Bioactivity Gaps

  • No direct bioactivity data exists for the target compound. However, triazolo-pyrimidine derivatives (e.g., ) demonstrated antiviral activity (40–43% TMV inhibition), suggesting structural optimization of the target compound’s substituents could yield similar results.

Physicochemical Properties

  • Lipophilicity: The benzodioxin group likely increases logP vs.
  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in biological systems .

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